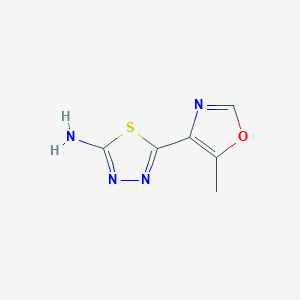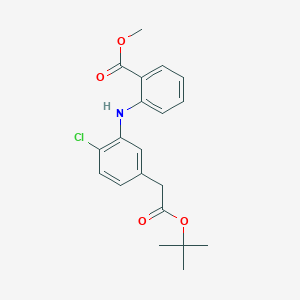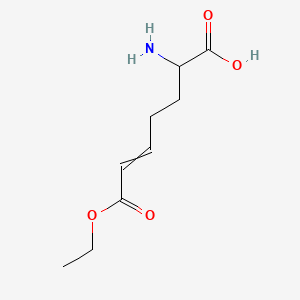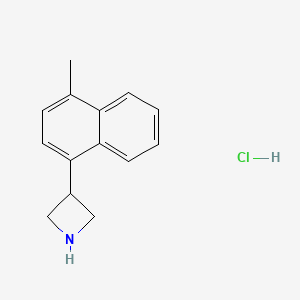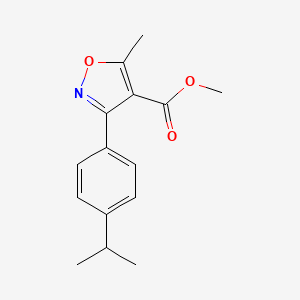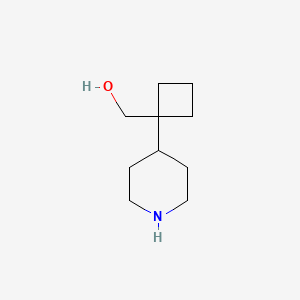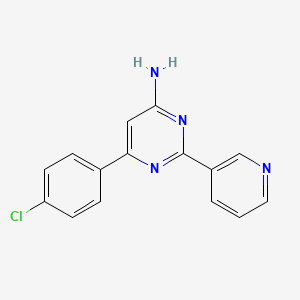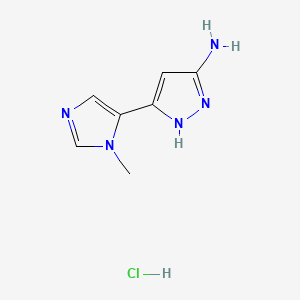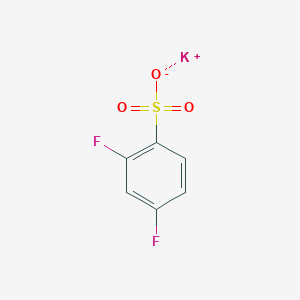
Potassium 2,4-Difluorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2,4-Difluorobenzenesulfonate is an organofluorine compound characterized by the presence of two fluorine atoms on a benzene ring, which is also sulfonated and potassium-salted. This compound is known for its unique chemical properties and applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Direct Sulfonation: The compound can be synthesized by the direct sulfonation of 2,4-difluorobenzene using concentrated sulfuric acid.
Potassium Salt Formation: The resulting benzenesulfonic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batch reactors where precise control over temperature and reactant concentrations is maintained.
Continuous Flow Process: Some modern production facilities use continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxyl derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the fluorine atoms influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Hydroxylated derivatives of the original compound.
Substitution Products: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
Potassium 2,4-Difluorobenzenesulfonate is utilized in several scientific research areas:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in biochemical studies to investigate the effects of fluorination on biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Potassium 2,4-Difluorobenzenesulfonate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways: It may affect metabolic pathways by altering the reactivity of fluorinated intermediates.
Comparaison Avec Des Composés Similaires
Potassium 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-Sulfonate: Another fluorinated sulfonate with different fluorination patterns.
Potassium 2,4-Difluoronitrobenzene: Similar in structure but contains a nitro group instead of a sulfonate group.
Uniqueness: Potassium 2,4-Difluorobenzenesulfonate is unique due to its specific fluorination pattern and sulfonation, which confer distinct chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C6H3F2KO3S |
|---|---|
Poids moléculaire |
232.25 g/mol |
Nom IUPAC |
potassium;2,4-difluorobenzenesulfonate |
InChI |
InChI=1S/C6H4F2O3S.K/c7-4-1-2-6(5(8)3-4)12(9,10)11;/h1-3H,(H,9,10,11);/q;+1/p-1 |
Clé InChI |
HWYPMMGUMIUQDG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1F)F)S(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Bis((4-chlorophenyl)thio)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15337290.png)
![methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B15337293.png)
